Neuropeptide AF1
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Overview
Description
The compound “AF 1” refers to a specific chemical entity that targets the activation fragment-1 (AF-1) domain of the androgen receptor. This compound has shown potential in decreasing the activity and protein levels of the androgen receptor in prostate cancer cells . The androgen receptor plays a crucial role in the progression of prostate cancer, making AF 1 a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 6-[6-ethoxy-5-isopropoxy-3,4-dihydroisoquinolin-2(1H)-yl]-N-[6-methylpyridin-2-yl]nicotinamide (EIQPN). This involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of AF 1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
AF 1 undergoes various chemical reactions, including:
Oxidation: AF 1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AF 1 into its reduced forms.
Substitution: AF 1 can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of AF 1.
Scientific Research Applications
AF 1 has significant applications in scientific research, particularly in the field of cancer therapy. It has been shown to:
Inhibit Androgen Receptor Activity: AF 1 interacts with the AF-1 domain of the androgen receptor, blocking its androgen-independent activity and decreasing protein levels.
Induce Protein Degradation: AF 1 induces the degradation of androgen receptor proteins, inhibiting the proliferation of prostate cancer cells.
Potential Therapeutic Agent: AF 1 has shown promise as a novel therapeutic agent for advanced recurrent prostate cancers.
Mechanism of Action
AF 1 exerts its effects by targeting the AF-1 domain of the androgen receptor. This interaction blocks the androgen-independent activity of the receptor, leading to decreased protein levels and inhibition of cell proliferation. The molecular targets include the androgen receptor and its splice variants, which are crucial for the progression of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: Another compound targeting the androgen receptor but with a different mechanism of action.
Bicalutamide: An anti-androgen used in prostate cancer therapy.
Abiraterone: Inhibits androgen biosynthesis.
Uniqueness of AF 1
AF 1 is unique in its ability to target the AF-1 domain specifically, blocking androgen-independent activity and inducing protein degradation. This makes it a promising candidate for treating advanced prostate cancers that are resistant to other therapies .
Properties
IUPAC Name |
4-[[4-amino-2-(2,6-diaminohexanoylamino)-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYYEUDJVTXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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